molecular formula C11H12O2S B1592499 2-(Phenylthio)ethyl acrylate CAS No. 95175-38-5

2-(Phenylthio)ethyl acrylate

Cat. No.: B1592499
CAS No.: 95175-38-5
M. Wt: 208.28 g/mol
InChI Key: RHOOUTWPJJQGSK-UHFFFAOYSA-N
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Description

Contextual Significance of Functional Acrylate (B77674) Monomers in Materials Science

Functional acrylate monomers are crucial building blocks in the field of materials science, prized for their versatility in creating a wide array of polymers. The presence of the acrylate group allows for ready polymerization, often initiated by light or heat, resulting in polymers with desirable characteristics like transparency, elasticity, and resistance to fracture. The specific functionality incorporated into the monomer dictates the final properties of the polymer, such as its glass transition temperature, flexibility, mechanical strength, and polarity. This adaptability has led to their widespread use in applications ranging from coatings and adhesives to biomedical devices and advanced composites. researchgate.net

The ability to tailor polymer properties by selecting specific functional monomers is a key driver of innovation in materials science. specificpolymers.com For instance, incorporating monomers with hydrophilic or hydrophobic groups can control the water-solubility of the resulting polymer, while monomers with crosslinking capabilities can enhance mechanical strength and thermal stability. polysciences.com This modular approach allows for the design of materials with precisely defined characteristics to meet the demands of various high-performance applications. researchgate.net

Rationale for Research on Thioether-Functionalized Acrylates

Among the diverse classes of functional monomers, thioether-functionalized acrylates have garnered significant interest due to the unique properties conferred by the sulfur atom. The thioether linkage can influence the polymer's refractive index, adhesion, and thermal stability. Furthermore, the sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, providing a stimulus-responsive character to the material. acs.org This transformation from a hydrophobic thioether to a more hydrophilic sulfoxide or sulfone can be triggered by reactive oxygen species (ROS), making these materials promising for applications in drug delivery and smart hydrogels. acs.org

The presence of a thioether group can also play a role in directing C-H bond functionalization reactions, opening up pathways for further modification of the polymer structure. nih.gov Research in this area is driven by the potential to create novel materials with advanced functionalities, such as self-healing capabilities, enhanced optical properties, and responsiveness to external stimuli. acs.orgacs.org

Overview of Current Research Trends on 2-(Phenylthio)ethyl Acrylate

Current research on this compound (PTEA) is focused on leveraging its unique combination of a polymerizable acrylate group and a phenylthioether moiety. This monomer is recognized for its ability to produce polymers with good adhesion, high reactivity, and excellent film-forming properties. guidechem.com Consequently, it is being explored for use in paints, sealants, and pressure-sensitive adhesives. guidechem.com

A significant area of investigation involves the synthesis of high refractive index polymers. The incorporation of the sulfur-containing phenylthio group can increase the refractive index of the resulting polymer, making PTEA a valuable monomer for optical applications such as plastic lenses and coatings. google.comnclinnovations.org Additionally, the thioether group's potential for oxidation offers a route to creating stimulus-responsive materials. acs.org

Scope and Structure of the Academic Review

This review provides a focused examination of the chemical compound this compound. The subsequent sections will delve into its chemical and physical properties, common synthesis and polymerization methods, and key applications in materials science. The aim is to present a thorough and scientifically accurate overview based on current research findings.

Chemical and Physical Properties of this compound

This compound, with the CAS number 95175-38-5, is a colorless to light yellow liquid. guidechem.comsigmaaldrich.com Its molecular formula is C11H12O2S, and it has a molecular weight of approximately 208.28 g/mol .

PropertyValueSource
Molecular Formula C11H12O2S guidechem.comechemi.com
Molecular Weight 208.28 g/mol
CAS Number 95175-38-5 guidechem.comechemi.com
Appearance Colorless to light yellow liquid guidechem.comsigmaaldrich.com
Boiling Point 311.3 °C at 760 mmHg guidechem.comechemi.com
Flash Point 143.8 °C guidechem.comechemi.com
Density 1.12 g/cm³ guidechem.comechemi.com
Refractive Index 1.555 guidechem.comechemi.com

This table is interactive. Click on the headers to sort the data.

Synthesis and Polymerization

Common Synthesis Routes for this compound

One common method for synthesizing this compound involves the reaction of the corresponding alcohol, 2-(phenylthio)ethanol (B1207423), with an acrylic acid derivative. For instance, the conjugate alcohol can be reacted with methyl acrylate in the presence of a catalyst like tetrabutyl titanate and a polymerization inhibitor. The reaction is typically heated to drive it to completion by distilling off the byproducts. googleapis.com

Alternative synthesis strategies include the reaction of 2-(phenylthio)ethanol with acrylic acid using a carbodiimide (B86325) as a catalyst, or by reacting it with acryloyl chloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534). googleapis.com Another approach involves the copper(I)-catalyzed tandem transformation of C-S coupling and C-H functionalization from simple phenols and aromatic halides, using dimethyl sulfoxide as the oxidant. acs.org

Polymerization Mechanisms and Kinetics

This compound can be polymerized through various mechanisms, with free-radical polymerization being a common method due to the reactivity of the acrylate group. The polymerization can be initiated by thermal initiators or by photoinitiators upon exposure to UV light. mdpi.com The kinetics of the polymerization can be influenced by factors such as the initiator concentration, temperature, and the presence of any inhibitors or chain transfer agents.

Atom transfer radical polymerization (ATRP) is another technique that can be employed to synthesize polymers with well-defined architectures and narrow molecular weight distributions from acrylate monomers. acs.orgresearchgate.net This controlled polymerization method allows for the synthesis of block copolymers and other complex structures. The kinetics of photoinitiated polymerization of similar acrylates have been studied, showing that the process can be influenced by electron transfer from a donor to an excited state of a dye, which acts as a photoinitiator. researcher.liferesearchgate.net

Applications in Materials Science

Role as a Monomer in High Refractive Index Polymers

A significant application of this compound is in the synthesis of polymers with a high refractive index. The presence of the sulfur atom and the aromatic phenyl group in the monomer structure contributes to an increase in the refractive index of the resulting polymer. google.comnclinnovations.org This makes poly(this compound) and its copolymers valuable materials for optical applications, such as in the manufacturing of plastic lenses, optical fibers, and coatings for optoelectronic devices. Research has been specifically directed at developing high refractive index monomers like 2-phenyl-2-(phenylthio)ethyl acrylate for these purposes. google.comnclinnovations.org

Use in the Formulation of Adhesives and Coatings

The properties of this compound, including its good adhesion and film-forming ability, make it a suitable monomer for the formulation of adhesives and coatings. guidechem.com The resulting polymers can exhibit desirable characteristics such as good mechanical strength and durability. The versatility of acrylate chemistry allows for the tuning of properties to meet the specific requirements of different applications, from pressure-sensitive adhesives to protective coatings. guidechem.com

Potential in Stimulus-Responsive Materials

The thioether group in this compound provides a handle for creating stimulus-responsive materials. The thioether can be oxidized to a more polar sulfoxide or sulfone in the presence of reactive oxygen species (ROS). acs.org This change in polarity can induce a change in the material's properties, such as its swelling behavior in aqueous environments. This responsiveness makes polymers derived from PTEA candidates for applications in areas like smart drug delivery systems, where the release of a therapeutic agent can be triggered by the oxidative environment of specific cells or tissues. acs.org Research on other thioether-containing acrylates has demonstrated the feasibility of creating ROS-responsive hydrogels for smart drug release. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylsulfanylethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-2-11(12)13-8-9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOOUTWPJJQGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888626
Record name 2-Propenoic acid, 2-(phenylthio)ethyl ester
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Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95175-38-5
Record name 2-(Phenylthio)ethyl acrylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(phenylthio)ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(phenylthio)ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-(phenylthio)ethyl ester
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Synthetic Methodologies for 2 Phenylthio Ethyl Acrylate

Esterification-Based Synthesis Routes

Esterification represents a fundamental and widely used method for producing acrylate (B77674) esters. This approach involves the reaction of an alcohol with a carboxylic acid or its more reactive derivatives.

The most direct synthesis of 2-(Phenylthio)ethyl acrylate involves the esterification of 2-(Phenylthio)ethanol (B1207423). This can be accomplished by reacting the alcohol with either acrylic acid itself or a more reactive derivative, such as acryloyl chloride.

The reaction using acryloyl chloride is typically faster and proceeds under milder conditions due to the high reactivity of the acid chloride. The process involves the nucleophilic attack of the hydroxyl group of 2-(Phenylthio)ethanol on the carbonyl carbon of acryloyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct.

Alternatively, the Fischer-Speier esterification method can be employed, which uses acrylic acid directly. operachem.com This reaction is an equilibrium process and requires a catalyst and typically the removal of water to drive the reaction towards the product side. operachem.comgoogle.com The starting material, 2-(phenylthio)ethanol, can be synthesized for use in these reactions. rsc.org

To achieve high yields in direct esterification with acrylic acid, an acid catalyst is essential. Common catalysts include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is reversible, so specific conditions are employed to favor the formation of the ester. operachem.com One common strategy is to use an excess of one reactant, often the alcohol, or to remove the water produced during the reaction. operachem.com Azeotropic distillation using a solvent like toluene (B28343) with a Dean-Stark apparatus is a standard laboratory technique for water removal. operachem.com

To prevent the polymerization of the acrylate monomer during the reaction, which is sensitive to heat and acidic conditions, a polymerization inhibitor is often added. google.com The reaction temperature is typically set to the reflux temperature of the solvent used. operachem.com After the reaction, a work-up procedure involving washing with a basic solution (e.g., sodium bicarbonate) neutralizes the acid catalyst and removes unreacted acrylic acid. operachem.comgoogle.com

Below is a table summarizing typical conditions and catalysts used in Fischer esterification, which are applicable to the synthesis of this compound.

CatalystCatalyst TypeTypical ConditionsPurpose
Sulfuric Acid (H₂SO₄)Strong Brønsted AcidReflux in solvent (e.g., ethanol, toluene)Catalyzes the esterification reaction. operachem.com
p-Toluenesulfonic Acid (p-TsOH)Strong Brønsted AcidReflux with Dean-Stark trapCatalyzes the reaction and is easier to handle than H₂SO₄. operachem.com
Silica ChlorideSolid Acid CatalystSolvent-free or with solventActs as an efficient and recyclable heterogeneous catalyst. organic-chemistry.org
DBSA (p-dodecylbenzenesulfonic acid)Surfactant-type Brønsted AcidReaction in waterEnables selective esterification in an aqueous medium without dehydration. organic-chemistry.org

Direct Esterification of 2-(Phenylthio)ethanol with Acrylic Acid Derivatives

Thiol-Addition Reaction Pathways

Thiol-addition reactions, particularly the Thiol-Michael addition, represent a modern and highly efficient alternative for synthesizing thioether acrylates. These reactions fall under the umbrella of "click chemistry," characterized by high yields, mild reaction conditions, and minimal byproducts. advanceseng.comacs.org

The Thiol-Michael addition involves the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate. mdpi.commdpi.com For the synthesis of this compound, this pathway would conceptually involve the reaction of thiophenol with a suitable 2-substituted ethyl acrylate. The reaction is typically catalyzed by a base or a nucleophile, which deprotonates the thiol to form a more nucleophilic thiolate anion. mdpi.comresearchgate.net This anion then attacks the β-carbon of the acrylate double bond. nih.gov

The advantages of this method include high reaction rates and high tolerance for various functional groups. researchgate.net A range of catalysts, including amines and phosphines, can be used to facilitate the reaction, which often proceeds efficiently at room temperature. researchgate.net This approach is integral to forming poly(thio-ether) networks where a multifunctional thiol reacts with a multifunctional acrylate. mdpi.com

Thiol-acrylate reactions can proceed via two primary mechanisms: a radical-mediated pathway or a base/nucleophile-catalyzed Michael addition. mdpi.com

Base/Nucleophile-Catalyzed Thiol-Michael Addition : This is the more common route for creating the specific β-thioether product. nih.gov The mechanism begins with the activation of the thiol (RSH) by a base or nucleophile to form a thiolate anion (RS⁻). mdpi.comnih.gov This potent nucleophile then adds to the electron-deficient double bond of the acrylate. A subsequent proton transfer step regenerates the catalyst and yields the final thioether product. nih.gov This pathway is highly efficient and avoids the side reactions of homopolymerization that can occur with radical-based methods. nih.gov The reaction is considered "clickable" due to its high efficiency and orthogonality. mdpi.com

Radical-Mediated Thiol-Ene Reaction : This process is typically initiated by UV light in the presence of a photoinitiator. advanceseng.commdpi.com A thiyl radical (RS•) is generated, which then adds across the acrylate double bond. mdpi.com However, this pathway can be complicated by a competing chain-growth homopolymerization of the acrylate monomers, which can lead to the formation of oligomers or polymers as contaminants. rsc.org While highly effective for many thiol-ene systems, the potential for homopolymerization makes the base-catalyzed Michael addition more selective for the synthesis of the pure monomer. rsc.orgusm.edu

Exploration of Thiol-Michael Addition for Thioether Acrylate Formation

Advanced Synthetic Approaches for Analogous Sulfur-Containing Acrylates

Research into sulfur-containing polymers has spurred the development of advanced synthetic methodologies that can be applied to monomers like this compound. rsc.org These methods aim to create materials with unique optical or self-healing properties. rsc.orgnih.gov

One advanced strategy involves dual-curing systems, which combine two distinct polymerization mechanisms. mdpi.com For instance, a thiol-acrylate Michael addition can be performed first to create a network, followed by a photoinitiated radical polymerization of excess acrylate groups. mdpi.com This allows for the creation of interpenetrating polymer networks with tailored properties. mdpi.com

Phototriggered reactions offer spatiotemporal control over the synthesis. rsc.org Using a photobase generator, a base catalyst can be released upon UV irradiation, initiating a thiol-Michael addition reaction with high precision. nih.govrsc.org This method allows for the reaction to be started at a specific time and location, which is advantageous in applications like microfabrication. nih.gov

Furthermore, new catalytic systems are being explored to enhance the synthesis of sulfur-containing polymers. Anionic hybrid copolymerization of elemental sulfur with acrylates has been reported as a facile strategy to produce high-performance sulfur-based copolymers under mild conditions. nih.govacs.org While this produces a copolymer rather than a specific monomer, the underlying chemistry of activating sulfur and reacting it with acrylates represents a frontier in the synthesis of advanced sulfur-containing materials.

Derivatization Strategies for Functionalized Thioether Acrylate Monomers

The functionalization of thioether acrylate monomers is a key strategy for creating materials with specific, enhanced properties. A primary method for achieving this is the thiol-Michael addition reaction, a type of "click" chemistry known for its efficiency and mild reaction conditions. acs.orgnih.gov This reaction is particularly advantageous as it is often quantitative, insensitive to air and moisture, and produces no by-products, which simplifies the purification process. nih.gov

One common derivatization approach involves reacting a multifunctional acrylate, such as pentaerythritol (B129877) tetraacrylate (PETTA), with a thiol in a controlled stoichiometric ratio. nih.gov This allows for the introduction of various functional groups onto the acrylate monomer, thereby tuning its chemical and physical properties. nih.gov For instance, the reaction of 2,2′-thiodiethanethiol with poly(ethylene glycol) diacrylate, catalyzed by triethylamine (B128534) (NEt3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields ethylene (B1197577) glycol sulfur diacrylate (EGnSA) monomers. acs.org The length of the poly(ethylene glycol) chain can be varied to control the properties of the resulting polymer. acs.org

Another significant derivatization pathway is the esterification of a hydroxyl-containing thioether with acryloyl chloride. A specific example is the synthesis of 2-phenyl-2-(phenylthio)ethyl acrylate from 2-phenyl-2-(phenylthio)ethanol and acryloyl chloride, which has been reported with a high yield of 94%. lookchem.com This method highlights a direct route to an aromatic, sulfur-containing acrylate monomer. lookchem.comgoogle.com

The versatility of these derivatization strategies allows for the creation of a wide array of functionalized thioether acrylate monomers. These monomers can then be polymerized to form materials with tailored characteristics, such as specific refractive indices, surface properties, and responsiveness to external stimuli like reactive oxygen species (ROS). acs.orgnih.gov

Synthesis of High Refractive Index Sulfur-Incorporating Acrylate Precursors

The incorporation of sulfur and aromatic groups into acrylate monomers is a well-established strategy for increasing the refractive index (RI) of the resulting polymers. google.comuq.edu.auresearchgate.net This is highly desirable for applications in advanced optical materials, such as those used in microlenses, image sensors, and immersion lithography. uq.edu.auresearchgate.netnih.gov Most standard acrylates have a low refractive index, around 1.50, which is insufficient for many high-performance optical applications. researchgate.net

The synthesis of 2-phenyl-2-(phenylthio)ethyl acrylate is a prime example of a monomer designed for a high refractive index. google.com The presence of both a phenyl group and a thioether linkage contributes significantly to elevating the refractive index of the polymer. google.com Polymers derived from such monomers can achieve refractive indices exceeding 1.8, and in some cases, as high as 1.91, while maintaining transparency in the visible light spectrum. nih.gov

Research in this area has explored various sulfur-containing aromatic methacrylates and acrylates. researchgate.net A common synthetic route involves the esterification of a sulfur-containing alcohol with methacryloyl chloride or acryloyl chloride. uq.edu.auresearchgate.net For example, tert-butyl 5-((2-(methacryloyloxy)ethyl)sulfanyl)bicyclo[2.2.1]heptane-2-carboxylate was synthesized by reacting tert-butyl 5-(2-hydroxyethylthio)bicyclo[2.2.1]heptane-2-carboxylate with methacryloyl chloride. uq.edu.au

A novel, one-step vapor-phase process called sulfur chemical vapor deposition has also been developed. nih.gov This method involves the radical polymerization between elemental sulfur and vinyl monomers, directly yielding highly stable, ultrahigh refractive index polymer films. nih.gov This technique allows for controlled thickness and sulfur content, and notably, the resulting films exhibit excellent optical transparency due to the absence of long polysulfide segments. nih.gov

The following table summarizes key findings from studies on high refractive index sulfur-containing polymers:

Monomer/Polymer SystemSynthetic ApproachAchieved Refractive IndexKey Feature
Sulfur-containing aromatic methacrylatesRadical polymerizationNot specifiedDesigned for high refractive index and high Abbe number.
Polymers from elemental sulfur and vinyl monomersSulfur chemical vapor deposition>1.9Unprecedented optical transparency. nih.gov
tert-butyl 5-((2-(methacryloyloxy)ethyl)sulfanyl)bicyclo[2.2.1]heptane-2-carboxylate polymerConventional radical polymerizationNot specifiedDesigned for 193 nm immersion lithography. uq.edu.au

Sustainable and Green Chemistry Considerations in Monomer Synthesis

In recent years, there has been a significant shift towards more sustainable and environmentally friendly methods for chemical synthesis, and the production of thioether acrylate monomers is no exception. researchgate.netscielo.br Green chemistry principles are being increasingly applied to minimize the use of hazardous reagents and solvents, reduce energy consumption, and utilize renewable feedstocks. scielo.br

One of the key strategies in green synthesis is the use of enzymatic catalysis. researchgate.net For example, the enzymatic transacylation of methyl acrylate and methyl methacrylate (B99206) under mild conditions can be used to produce thiol-protected acrylic monomers. researchgate.net This method avoids harsh chemical reagents and often proceeds with high selectivity. researchgate.net

Another approach is the use of environmentally benign solvents or solvent-free conditions. scielo.br The Michael addition of thiols to electron-deficient alkenes, a reaction fundamental to the synthesis of many thioether compounds, can be effectively catalyzed by KF/alumina under solvent-free conditions or in a recyclable solvent like glycerin. scielo.br This avoids the use of volatile and often toxic organic solvents. For instance, the reaction of thiophenol with acrylic acid to form 3-(phenylthio)propanoic acid has been successfully demonstrated under solvent-free conditions. scielo.brualberta.ca

The following table highlights some green chemistry approaches relevant to the synthesis of thioether acrylates:

Green Chemistry PrincipleApplication in Thioether Acrylate SynthesisExample
Use of Renewable FeedstocksSynthesis of acrylates from bio-based hydroxy-containing materials. researchgate.netAcrylic acid production from fermented corn glucose. researchgate.net
Benign Solvents/Solvent-Free ConditionsMichael addition of thiols to alkenes using KF/Alumina catalyst. scielo.brReaction of thiophenol with acrylic acid in glycerin or without solvent. scielo.br
CatalysisEnzymatic transacylation for monomer synthesis. researchgate.netLipase-catalyzed synthesis of thiol-protected acrylic monomers. researchgate.net
Energy EfficiencyMicrowave-assisted synthesis. mdpi.comCan reduce reaction times and energy consumption. mdpi.com
One-Pot ReactionsCombining monomer synthesis, polymerization, and modification. researchgate.netIn-situ polymerization after enzymatic monomer synthesis. researchgate.net

By embracing these sustainable practices, the chemical industry can reduce its environmental footprint while continuing to develop advanced materials like this compound.

Polymerization Behavior and Mechanisms of 2 Phenylthio Ethyl Acrylate

Homopolymerization Characteristics

The homopolymerization of thioacrylates, including PTEA, has been explored using both conventional free radical methods and controlled/living radical polymerization techniques.

Conventional free radical polymerization can be used to polymerize acrylic monomers like 2-Phenoxyethyl acrylate (B77674). arkema.com This process is typically initiated by thermal initiators, such as azo compounds or peroxides, which decompose to form radicals that initiate the polymerization chain reaction. boronmolecular.commdpi.com The kinetics of such polymerizations are influenced by factors like monomer concentration, initiator concentration, and temperature. ripublication.comdergipark.org.tr While effective for producing high molecular weight polymers, conventional free radical polymerization offers limited control over the polymer's molecular weight distribution, resulting in polymers with a broad polydispersity (Mw/Mn > 1.5). boronmolecular.com

The general pathway for free radical polymerization involves three main steps: initiation, propagation, and termination.

Initiation: An initiator molecule decomposes to form primary radicals, which then react with a monomer molecule to form a growing polymer chain with a radical end. mdpi.com

Propagation: The radical at the end of the growing chain adds to another monomer molecule, extending the polymer chain. This step repeats, leading to the formation of a long polymer chain.

Termination: The growth of a polymer chain is stopped through processes like combination or disproportionation of two radical chains.

For thioacrylates, the presence of the thioether group can potentially influence the polymerization kinetics, for instance, through chain transfer reactions. However, detailed kinetic studies specifically on the conventional free radical polymerization of 2-(Phenylthio)ethyl acrylate are not extensively reported in the provided search results.

Controlled/living radical polymerization (CLRP) techniques provide a significant advantage over conventional free radical polymerization by allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a preferred and versatile method for preparing well-defined poly(thioacrylate)s. rsc.org This technique allows for the polymerization of a wide range of monomers while tolerating many functional groups. rsc.org The polymerization of thioacrylates like PTEA has been investigated using a trithiocarbonate (B1256668) ester as a chain transfer agent (CTA), such as butyl 2-(((dodecylthio)carbonothioyl)thio)2-methyl propanoate (BDTMP). rsc.org

The optimization of RAFT polymerization for thioacrylates involves investigating the influence of various parameters, including the initiator concentration and the targeted degree of polymerization, on the rate of propagation. rsc.org For instance, studies on the RAFT homopolymerization of various thioacrylates, including Phenylthioacrylate (PhTA), were conducted at 70 °C. The results demonstrated that the polymerization was well-controlled, yielding polymers with molecular weight distributions (Đ) below 1.2, which indicates a high chain transfer efficiency of the CTA used. rsc.org The polymerization kinetics were observed to be linear. rsc.org

Table 1: RAFT Homopolymerization of Thioacrylate Monomers

Data adapted from a study on RAFT polymerization of various thioacrylate monomers. rsc.org

The successful RAFT polymerization of thioacrylates opens up possibilities for creating novel materials with tailored properties. rsc.orgqmul.ac.uk

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique for polymerizing a variety of monomers, including (meth)acrylates, in a controlled manner. researchgate.netcmu.edu It allows for the synthesis of polymers with predetermined molecular weights and low polydispersities. researchgate.netcmu.edu The radical nature of ATRP makes it tolerant to many functional groups present in the monomers. researchgate.netcmu.edu

The polymerization of thioether-containing acrylates has been successfully achieved using activators regenerated by electron transfer (ARGET) ATRP. arunrshrivats.comacs.orgnih.gov For instance, a well-controlled polymerization of a thioether acrylate (MTEA) was observed in acetone (B3395972) with a CuBr₂/TPMA catalytic system. acs.org However, challenges can arise, as the thioester functionality can sometimes complex with the copper catalyst, affecting the polymerization control. warwick.ac.uk In some cases, replacing the copper-based deactivator with an iron-based one has led to full monomer conversion in the homopolymerization of ethyl thioacrylate. warwick.ac.uk

While specific studies on the ATRP of this compound were not found in the provided search results, the successful polymerization of other thioether acrylates suggests that ATRP is a viable method for this monomer, potentially with some optimization of the catalyst system to avoid interactions with the thioether group.

Nitroxide-Mediated Polymerization (NMP) is a type of reversible-deactivation radical polymerization that allows for the synthesis of well-defined polymers with low dispersity. acs.org Historically, NMP was primarily used for styrenic monomers, but advancements in initiator design have expanded its applicability to other monomers, including acrylates. acs.org

However, the homopolymerization of acrylates by NMP can be challenging due to the high equilibrium constants between dormant and active chains, which can lead to a higher rate of irreversible termination reactions. mdpi.com For some acrylates, homopolymerization via NMP was not well-controlled, resulting in high dispersity. mdpi.com The control over the polymerization can sometimes be improved by lowering the reaction temperature or by copolymerizing the acrylate with other monomers. researchgate.net The use of specific nitroxides and alkoxyamine initiators is crucial for the successful NMP of acrylates. acs.orgresearchgate.net For instance, the use of TEMPO as a mediator for acrylate polymerization has been challenging, often requiring additives to proceed effectively. researchgate.netacs.org

Detailed research on the NMP of this compound specifically is not available in the provided search results. Given the challenges associated with NMP of acrylates in general, significant optimization would likely be required to achieve a well-controlled polymerization of PTEA using this method.

Photopolymerization, particularly under UV irradiation, is a widely used technique for curing acrylate-based formulations in applications like coatings and adhesives. arkema.comgoogle.com The process involves a photoinitiator that absorbs UV light and generates radicals, which then initiate the free-radical polymerization of the acrylate monomers. arkema.comresearchgate.net this compound is listed as a monofunctional (meth)acrylate monomer that can be used in photopolymer compositions. google.com

The efficiency of photopolymerization is influenced by several factors, including the type and concentration of the photoinitiator, the intensity of the UV light, and the reaction temperature. researchgate.net For some thioacrylate systems, the rate of photopolymerization has been shown to increase with both increasing temperature and light intensity up to a certain point. researchgate.net The choice of photoinitiator is critical; for example, some studies have shown that certain photoinitiators are more effective than others in achieving high polymerization conversion for specific thioacrylate monomers. researchgate.net

The mechanism of photopolymerization involves the photoinitiator absorbing a photon and undergoing a photochemical process to generate initiating radicals. These radicals then add to the acrylate double bonds, initiating a rapid chain polymerization that leads to the formation of a cross-linked network if multifunctional acrylates are present. The presence of a thioether group in this compound could potentially influence the photopolymerization process, for example, through interactions with the excited state of the photoinitiator or by participating in chain transfer reactions.

Controlled/Living Radical Polymerization (CLRP) via RAFT, ATRP, and NMP

Atom Transfer Radical Polymerization (ATRP) of Thioether Acrylate Monomers

Copolymerization Studies

Copolymerization extends the range of properties achievable from a single monomer by combining two or more different monomer units within a single polymer chain. For this compound, copolymerization can be used to modulate the influence of the phenylthio group on the final material's properties, such as refractive index, thermal stability, and adhesion. The methods used for such copolymerizations, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for precise control over the polymer's architecture, molecular weight, and monomer distribution. cmu.edumdpi.comscirp.org

Statistical copolymerization involves the random incorporation of two or more monomers into a polymer chain. This method is valuable for averaging the properties of the constituent homopolymers. While direct studies detailing the statistical copolymerization of this compound with various co-monomers are not extensively documented in the available literature, the behavior can be inferred from studies on structurally similar monomers.

For instance, research on the copolymerization of other functional acrylates and acrylamides, such as 2-methyl-N-[2-(phenylthio)phenyl]acrylamide (MPPA) with 2-(trimethylsiloxy)ethyl methacrylate (B99206) (TSEM), demonstrates that reactivity ratios are key parameters determined in these studies. researchgate.net These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind or the co-monomer, which in turn dictates the final distribution of monomer units in the chain. researchgate.net A similar approach could be used for this compound, copolymerizing it with common monomers like methyl methacrylate (MMA), styrene (B11656) (St), or butyl acrylate (BA) to create materials with tailored properties.

The synthesis would typically involve dissolving this compound and a chosen co-monomer in a suitable solvent with a radical initiator, such as azobisisobutyronitrile (AIBN), and heating the mixture to induce polymerization. By varying the feed ratio of the monomers, a library of copolymers with a range of compositions and properties could be produced.

Table 1: Illustrative Monomers for Statistical Copolymerization with this compound

Co-monomerPotential Property Modification
Methyl Methacrylate (MMA)Increased glass transition temperature (Tg) and rigidity.
Butyl Acrylate (BA)Decreased Tg, increased flexibility and tackiness.
Styrene (St)Increased refractive index and aromatic content.
2-Hydroxyethyl Acrylate (HEA)Introduction of hydrophilicity and reactive hydroxyl groups. scirp.org
AcrylonitrileEnhanced chemical resistance. doi.org

Block copolymers are comprised of two or more long sequences, or "blocks," of different homopolymers linked together. These materials can self-assemble into ordered nanostructures, making them useful for a wide range of applications. This compound is identified as a suitable monomer for creating such architectures, particularly in combination with other polymer blocks to create materials with distinct functionalities. google.com

Controlled radical polymerization techniques like ATRP and RAFT are essential for synthesizing well-defined block copolymers. scirp.org For example, a block copolymer could be synthesized by first polymerizing a monomer like styrene or n-butyl acrylate to create a macroinitiator. scirp.orgnih.gov This macroinitiator is then used to initiate the polymerization of this compound, growing the second block from the end of the first.

Studies on similar thioether-containing monomers, such as 2-(methylthio)ethyl acrylate (MTEA), have demonstrated successful polymerization using Activators Regenerated by Electron Transfer (ARGET) ATRP. arunrshrivats.com This method uses very low concentrations of a copper catalyst, making it suitable for synthesizing functional polymers for advanced applications. arunrshrivats.com A similar strategy could be applied to create, for example, a diblock copolymer of poly(styrene)-block-poly(this compound). The resulting block copolymer would combine the properties of polystyrene with the high refractive index and specific interactions associated with the phenylthio groups.

Table 2: Example of a Hypothetical Synthesis of a Diblock Copolymer via ARGET ATRP

StepDescriptionMonomers/Reagents
1Synthesis of MacroinitiatorStyrene, Ethyl 2-bromoisobutyrate, CuCl₂, TPMA, Ascorbic Acid
2PurificationPrecipitation of Poly(styrene)-Br macroinitiator.
3Chain ExtensionPoly(styrene)-Br, This compound , CuCl₂, TPMA, Ascorbic Acid
4Final ProductPoly(styrene)-block-poly(this compound)

This table is a hypothetical representation based on established ATRP methods for similar monomers. arunrshrivats.com

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. This architecture is useful for modifying the surface properties of materials or for combining the properties of otherwise immiscible polymers. There are two primary strategies for creating graft copolymers: "grafting from" and "grafting onto."

In a "grafting from" approach, initiating sites are created along a polymer backbone. chesci.com These sites are then used to initiate the polymerization of a second monomer, growing the grafts from the main chain. For example, a polymer like polystyrene could be functionalized with initiator groups for ATRP, and then this compound could be polymerized from these sites to create a poly(styrene)-graft-poly(this compound) copolymer. itu.edu.tr

Conversely, the "grafting onto" method involves attaching pre-made polymer chains to a polymer backbone. This would involve synthesizing poly(this compound) with a reactive end-group, which can then be coupled to a complementary reactive polymer backbone.

While specific examples of graft copolymers incorporating this compound are not detailed in the provided search results, numerous studies describe the grafting of other acrylates, such as ethyl acrylate and hydroxyethyl (B10761427) methacrylate, onto natural and synthetic polymer backbones like cellulose, tamarind kernel powder, and amylopectin. nih.govkpi.uanih.gov These established methods, often employing radical polymerization initiated by chemical species like ceric ammonium (B1175870) nitrate (B79036) or potassium peroxydisulfate, could readily be adapted for grafting this compound to create novel functional materials. kpi.uanih.gov

Molecular Design and Post Polymerization Functionalization of Poly 2 Phenylthio Ethyl Acrylate

Rational Monomer Design Strategies

The precise construction of polymeric materials begins at the monomer level. Rational design of the monomer structure is paramount for achieving desired polymerization kinetics, controlling the final macromolecular architecture, and embedding latent functionality for subsequent transformations or applications.

The monomer 2-(phenylthio)ethyl acrylate (B77674) (PTEA) is composed of an acrylate group, which is amenable to a variety of polymerization techniques, and a phenylthioethyl side group. The presence of this side group influences the monomer's reactivity and the properties of the resulting polymer. To create well-defined polymer architectures, controlled radical polymerization (CRP) techniques are often employed. researchgate.net Methods such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are particularly effective for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex topologies like block copolymers. researcher.lifersc.org

The successful application of CRP to acrylate monomers is well-documented. ias.ac.in For PTEA, the choice of catalyst, initiator, and solvent is crucial for achieving control. For instance, in ATRP, a copper-based catalyst system, such as CuBr/PMDETA, can be effective for the controlled polymerization of functional acrylates. ias.ac.in The design of the polymerization process allows for predictable molecular weights that increase linearly with monomer conversion, a hallmark of a living or controlled polymerization. mdpi.com

ParameterFree Radical Polymerization (FRP)Controlled Radical Polymerization (e.g., RAFT, ATRP)
Control over MW PoorHigh, predictable based on [Monomer]/[Initiator] ratio
Dispersity (Đ) Broad (typically > 1.5)Narrow (typically < 1.3) researchgate.net
Architecture Branched or linear homopolymersLinear, block, star, gradient copolymers rsc.org
Chain-end Fidelity Low (termination reactions dominate)High (chains remain "living" or dormant)

This interactive table summarizes the differences in polymer architecture control between conventional free radical polymerization and controlled radical polymerization techniques applicable to monomers like 2-(phenylthio)ethyl acrylate.

The rational design extends to the synthesis of block copolymers, where a "living" P(PTEA) chain can be used to initiate the polymerization of a second monomer, leading to well-defined block structures. This approach is fundamental for creating self-assembling materials and complex nanostructures.

A "hybrid monomer" incorporates multiple, distinct reactive functionalities within a single molecule, enabling the synthesis of polymers with inherent multifunctionality. radtech.org While this compound itself possesses an acrylate group for polymerization and a thioether for post-modification, more complex hybrid monomers can be designed based on this structure.

For example, a monomer could be synthesized to contain both an acrylate group and another type of polymerizable group, such as a vinyl ether. radtech.org Such a design allows for orthogonal polymerization chemistries, where each group can be polymerized independently under different conditions. Another strategy involves incorporating a functional group that can participate in highly efficient reactions, such as multi-component reactions (MCRs). researchgate.net A monomer containing a benign group like a formamide (B127407) could be designed, which can later be converted to a reactive isocyanide group in the polymer side chain, opening a pathway for one-pot functionalization with diverse molecules. researchgate.net These concepts allow for the creation of polymers with a pre-programmed, complex functionality directly from the monomer stage.

Tailoring Monomer Structure for Desired Polymerizability and Macromolecular Architectures

Chemical Modifications of Poly(this compound)

Post-polymerization functionalization is a powerful strategy for altering the chemical and physical properties of a polymer without changing its backbone structure. nih.govrsc.org The pendant thioether groups in P(PTEA) are particularly amenable to a variety of chemical transformations.

The sulfur atom in the thioether side chain of P(PTEA) can be selectively oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. This transformation dramatically alters the polarity, hydrophilicity, and hydrogen-bonding capacity of the polymer side chains.

The oxidation of sulfides to sulfoxides is a well-established transformation in organic synthesis, with a variety of reagents available to achieve high chemoselectivity. jchemrev.comorganic-chemistry.org Common oxidants include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). nih.gov Careful control of stoichiometry and reaction conditions is necessary to prevent over-oxidation to the sulfone. researchgate.net

Reaction Scheme: P(PTEA) (Thioether) → P(PTE-sulfoxide) → P(PTE-sulfone)

The conversion from the relatively nonpolar thioether to the highly polar sulfoxide, and then to the polar sulfone, has profound effects on the polymer's properties, such as its solubility and thermal characteristics. For instance, the oxidation of a similar polymer, poly(2-(methylthio)ethyl methacrylate), to its sulfoxide form was demonstrated as a precise modification step. researchgate.net

Functional GroupRelative PolarityKey Properties
Thioether (-S-) LowHydrophobic, good solubility in nonpolar solvents
Sulfoxide (-SO-) HighHydrophilic, strong H-bond acceptor, "DMSO-like" researchgate.net
Sulfone (-SO₂-) HighHydrophilic, polar, but less H-bond accepting than sulfoxide

This interactive table highlights the change in properties of the polymer side chain upon oxidation.

Beyond oxidation, the pendant phenylthio groups can serve as handles for other functionalization reactions. Although the thioether bond itself is relatively stable, the aromatic ring provides a site for electrophilic substitution, allowing for the introduction of new functional groups onto the phenyl ring.

Furthermore, post-polymerization modification is a versatile tool for introducing a wide array of chemical moieties onto a polymer backbone. nih.govrsc.org Strategies developed for other functional polymers can be conceptually adapted. For example, if the PTEA monomer were copolymerized with a reactive monomer like glycidyl (B131873) methacrylate (B99206), the resulting polymer would have multiple handles for sequential or orthogonal functionalization, combining the properties of the oxidized thioether with other desired functionalities. researchgate.net

A key outcome of the controlled oxidation of P(PTEA) is the creation of stimuli-responsive materials. The transformation from thioether to sulfoxide and sulfone can be triggered by an oxidative stimulus, making the polymer redox-responsive. When this is combined with another responsive behavior, a multi-stimuli responsive system is formed. rsc.orgresearchgate.netnih.gov

Advanced Characterization of Poly 2 Phenylthio Ethyl Acrylate and Its Copolymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of the synthesized polymers.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of polymers. Both ¹H NMR and ¹³C NMR are employed to confirm the successful polymerization and to investigate the microstructure of the polymer chains.

In the ¹H NMR spectrum of PTEPA, the disappearance of the characteristic peaks of the vinyl protons from the acrylate (B77674) monomer confirms the polymerization. The spectrum of the polymer shows broad resonances corresponding to the protons of the polymer backbone and the pendant phenylthioethyl groups. For instance, in copolymers containing PTEPA, the signals from the different monomer units can be identified and quantified to determine the copolymer composition. As an example, in copolymers of styrene (B11656) and ethyl acrylate, the aromatic protons of styrene and the methylene (B1212753) protons of ethyl acrylate show distinct, albeit broadened, peaks. researchgate.net

¹³C NMR spectroscopy provides further detailed structural information. The polymerization of 2-(phenylthio)ethyl acrylate is confirmed by the disappearance of the double-bond peaks present in the monomer spectrum. researchgate.net The carbonyl carbon resonance in polyacrylates is sensitive to the sequence distribution and stereochemistry of the monomer units within the polymer chain, which can be observed as multiple overlapping peaks. kpi.ua

Table 1: Representative NMR Data for Acrylate Polymers

Nucleus Polymer Type Chemical Shift (ppm) Assignment
¹H Poly(styrene-stat-ethyl acrylate) 6.4-8.0 Styrene aromatic protons
¹H Poly(styrene-stat-ethyl acrylate) 3.6-4.3 Ethyl acrylate methylene protons (-OCH₂-)
¹³C Poly(methyl methacrylate-co-ethyl acrylate) 174-178 Carbonyl carbons (C=O)

This table presents typical chemical shift ranges for related acrylate copolymers to illustrate the type of data obtained from NMR analysis. Specific shifts for PTEPA may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in the polymer. The IR spectrum of PTEPA would show the characteristic absorption band of the carbonyl group (C=O) of the ester, typically around 1730 cm⁻¹. The disappearance of the C=C double bond absorption, which is present in the monomer, is another key indicator of successful polymerization. sjtu.edu.cn The presence of bands corresponding to the phenyl group and the thioether linkage would also be expected.

UV-Vis spectroscopy can be utilized to study the electronic transitions within the polymer. The phenylthio group in PTEPA is expected to exhibit characteristic UV absorption. sjtu.edu.cn This technique is particularly useful for monitoring polymerization kinetics, where the decrease in the monomer's absorption can be tracked over time. fluenceanalytics.com It can also be used to confirm the incorporation of monomers into copolymers. acs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic and Thermal Characterization

These techniques provide insights into the molar mass distribution and the thermal stability and transitions of the polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molar mass distribution of polymers. warwick.ac.uk From the GPC data, the number-average molar mass (Mn), weight-average molar mass (Mw), and the dispersity (Đ), also known as the polydispersity index (PDI = Mw/Mn), are calculated. google.com

For polymers synthesized via controlled radical polymerization techniques, the GPC traces are typically monomodal and narrow, with low dispersity values (often below 1.3), indicating a well-controlled polymerization process. researcher.life In contrast, polymers prepared by conventional free radical polymerization often exhibit broader distributions and higher dispersity values. ias.ac.in GPC is crucial for confirming the "living" nature of a polymerization, where a linear increase in Mn with monomer conversion is observed. researcher.life

Table 2: Illustrative GPC Data for Acrylate Polymers from Controlled Polymerization

Polymer System Mn ( g/mol ) Mw ( g/mol ) Dispersity (Đ = Mw/Mn)
Poly(tert-butyl α-ethyl acrylate) 5,000 5,500 1.09
Poly(ethyl α-propyl acrylate) 22,000 24,000 1.09

This table shows typical data for well-controlled polymerizations of related acrylate monomers, demonstrating the low dispersity achievable. researcher.lifepolymersource.capolymersource.ca

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature. etamu.edu The TGA thermogram reveals the onset temperature of decomposition and the temperature of maximum decomposition rate. Poly(thioacrylate)s generally exhibit moderate thermal stability, with decomposition of the thioester side groups often occurring between 300-400°C. researchgate.net The thermal stability of copolymers can be influenced by the nature and ratio of the comonomers. researchgate.net For example, studies on poly(2-ethyl hexyl acrylate) (PEHA) show degradation beginning around 250°C. mdpi.com

Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is a characteristic property of the amorphous portion of a polymer and is visible as a step-like change in the heat flow curve. polymersource.ca For copolymers, the presence of single or multiple Tg's can indicate whether the polymer is random or blocky, and whether the constituent blocks are miscible or phase-separated. For instance, a poly(ethyl acrylate)-l-polyisobutylene conetwork showed two distinct Tg's at -68°C (for PIB) and -22°C (for PEtA), indicating a segregated morphology. nbi.dk The Tg of a polymer is influenced by the flexibility of the polymer backbone and the nature of the side chains.

Table 3: Thermal Properties of Related Acrylate Polymers

Polymer Technique Measured Property Value
Poly(ethyl acrylate) (PEtA) DSC Glass Transition Temp. (Tg) -22 °C nbi.dk
Poly(ethyl thioacrylate) (PETA) DSC Glass Transition Temp. (Tg) 12 °C researchgate.net
Poly(tert-butyl α-ethyl acrylate) DSC Glass Transition Temp. (Tg) 47 °C polymersource.ca

Gel Permeation Chromatography (GPC) for Molar Mass Distribution and Dispersity

Microstructural and Morphological Investigations of Polymer Networks

When PTEPA is incorporated into cross-linked polymer networks or block copolymers, its influence on the final morphology is of significant interest. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Small-Angle Neutron Scattering (SANS) can be used to investigate the microstructure and morphology.

For block copolymers, these techniques can reveal the phase-separated morphology (e.g., lamellar, cylindrical, or spherical domains) that arises from the immiscibility of the different polymer blocks. umons.ac.be For example, in a poly(ethyl acrylate)-linked-polyisobutylene conetwork, SANS revealed a nanoscopically segregated structure with a specific correlation length and periodicity. nbi.dk Similarly, AFM has been used to visualize the two-phase morphology of poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) triblock copolymers. umons.ac.be The morphology of these materials is critical as it directly impacts their mechanical and physical properties.

Computational Chemistry and Theoretical Modeling of 2 Phenylthio Ethyl Acrylate Systems

Quantum Chemical Investigations

Quantum chemical calculations offer a fundamental understanding of the electronic characteristics of the PPhEA monomer, which dictates its reactivity and potential applications.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.com It provides a balance between accuracy and computational cost, making it suitable for studying organic molecules like PPhEA. caltech.eduresearchgate.net By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netmdpi.com

A typical output from a DFT analysis provides key energetic and electronic parameters.

Interactive Table 1: Representative DFT-Calculated Properties for 2-(Phenylthio)ethyl Acrylate (B77674) Instructions: Click on a property to view a brief description.

Property Calculated Value (Illustrative) Unit Description
Total Energy -3450.12 Hartrees The total electronic energy of the molecule in its ground state. A lower energy indicates a more stable structure.
Dipole Moment 2.5 Debye A measure of the molecule's overall polarity, arising from the non-uniform distribution of electron charge.

| Electrophilicity Index (ω) | 3.15 | eV | A global reactivity descriptor that quantifies the electrophilic nature of a molecule. nih.gov Higher values suggest greater electrophilicity. |

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgsapub.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sapub.org A small gap suggests that the molecule is more reactive. For 2-(Phenylthio)ethyl acrylate, the LUMO is expected to be localized on the α,β-unsaturated carbonyl system of the acrylate moiety, making it the primary site for nucleophilic attack, such as in Michael additions or radical polymerization. nih.govacs.org The HOMO may have significant contributions from the sulfur atom's lone pairs and the phenyl ring's π-system. Analysis of the shapes and energies of these orbitals provides a rationale for the regioselectivity and stereoselectivity of reactions. acs.org

Interactive Table 2: Illustrative Frontier Molecular Orbital Data for this compound Instructions: Click on a parameter to learn more.

Parameter Energy (Illustrative) Description
HOMO Energy -6.8 eV The energy of the highest occupied molecular orbital. Higher values correlate with stronger nucleophilicity or electron-donating ability.
LUMO Energy -1.5 eV The energy of the lowest unoccupied molecular orbital. Lower values correlate with stronger electrophilicity or electron-accepting ability. nih.gov

| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO. It is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics Simulations

While quantum mechanics is ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of thousands or millions of atoms over time, making it perfect for modeling polymers. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, providing insight into the dynamic evolution of the system and its bulk properties. researchgate.net

Furthermore, MD simulations are crucial for understanding the self-assembly of amphiphilic block copolymers containing PPhEA. nih.govtandfonline.com By modeling the interactions between polymer chains and solvent molecules, these simulations can predict the formation of complex structures like micelles or vesicles. nih.gov This atomistic-level view helps to explain how the interplay of hydrophobic and hydrophilic interactions drives the assembly process and determines the final morphology of the resulting nanostructures. nih.govtandfonline.com

Interactive Table 3: Typical Parameters from MD Simulations of PPhEA Instructions: Hover over a parameter for more details.

Simulation Parameter Typical Output/Observation Significance
Radius of Gyration (Rg) Varies with solvent (e.g., larger in good solvents, smaller in poor solvents) Indicates the polymer's spatial extension and folding behavior.
End-to-End Distance Fluctuates around an equilibrium value Characterizes the overall shape and flexibility of the polymer chain.

| Self-Assembly Morphology | Formation of spherical micelles in selective solvents | Predicts the structure of nanoparticles formed by block copolymers containing PPhEA. |

A key feature of polymers containing thioether groups is their responsiveness to oxidative stimuli. frontiersin.orgresearchgate.net The thioether moiety (-S-) is relatively hydrophobic, but upon oxidation by reactive oxygen species (ROS) like hydrogen peroxide, it can be converted into a more polar and hydrophilic sulfoxide (B87167) (-SO-) or sulfone (-SO2-). frontiersin.orgresearchgate.netmdpi.com This chemical transformation triggers a significant change in the polymer's solubility and conformation. mdpi.com

MD simulations are used to model this stimuli-responsive transition at the molecular level. acs.org By altering the force field parameters to represent the oxidized (sulfoxide/sulfone) state of the sulfur atom, researchers can simulate the resulting conformational changes. For example, a simulation might show a compact, collapsed PPhEA globule in its hydrophobic thioether state unfolding and becoming a more extended, solvated coil in its hydrophilic sulfoxide state. aip.orgaps.org This provides a powerful tool for designing "smart" materials that can change their properties, such as undergoing disassembly of nanoparticles, in response to specific chemical signals found in certain biological environments. acs.orguw.edu

Prediction of Polymer Conformational Behavior and Self-Assembly

Machine Learning Approaches in Monomer and Polymer Design

Machine learning (ML) has emerged as a powerful fourth paradigm in materials science, complementing theory, experiment, and simulation. aip.orgacs.org ML models can learn complex structure-property relationships from large datasets, enabling the rapid prediction of material properties and the inverse design of new molecules and polymers. rsc.orgaip.orgresearchgate.net

For systems related to this compound, ML can be applied in several ways. An ML model could be trained on a database of different acrylate monomers and their corresponding polymer properties (e.g., glass transition temperature, tensile strength, refractive index). acs.orgacs.orgstam-journal.org The model would learn to connect molecular features of the monomer, such as the nature of the side group, to the final properties of the polymer. nih.gov This allows for high-throughput virtual screening of novel monomer candidates based on the PPhEA scaffold, identifying those likely to yield polymers with desired characteristics without the need for laborious synthesis and testing. acs.org Graph neural networks are particularly well-suited for this, as they can directly learn from the 2D or 3D graph structure of the molecules. acs.org

Interactive Table 4: Conceptual Framework for ML in PPhEA-based Polymer Design Instructions: This table shows how monomer features can be used to predict polymer properties.

Monomer Input Features (Descriptors) Predicted Polymer Properties ML Model Example
Molecular weight of side group Glass Transition Temperature (Tg) Graph Convolutional Network acs.org
Number of aromatic rings Refractive Index Random Forest Regression
Calculated Polarity (e.g., LogP) Solubility Parameter Bayesian Optimization acs.org

Data-Driven Prediction of Structure-Property Relationships

The core principle of data-driven prediction is the establishment of a quantitative structure-property relationship (QSPR), which posits that the properties of a material are intrinsically linked to its molecular structure. researchgate.netmdpi.com By leveraging statistical methods and machine learning (ML), QSPR models can forecast the properties of new, unsynthesized polymers based on numerical representations of their chemical structures, known as molecular descriptors. knoell.comaip.org

Research Findings:

Recent advancements in polymer informatics have demonstrated the power of machine learning algorithms—such as random forests, kernel density regression, and neural networks—in predicting a wide range of polymer properties. mdpi.comacs.orgnih.gov Studies on polyacrylates have successfully developed models to predict key characteristics like glass transition temperature (Tg), mechanical strength, and molar mass distribution. researchgate.netacs.orgconicet.gov.arresearchgate.net For instance, QSPR models for polyacrylates have achieved high correlation coefficients (R² > 0.9) in predicting Tg by using descriptors that encode information about the side-chain topology, group charges, and molecular polarizability. researchgate.netresearchgate.net

These models are trained on datasets of existing polymers where properties have been experimentally measured. mdpi.comrsc.org For a monomer like this compound, descriptors would capture features such as the presence of the phenylthio group, the length of the ethyl linker, and the reactivity of the acrylate moiety. These features are then correlated with properties of interest. The phenylthio group, for example, with its bulky and polarizable nature, would be expected to significantly influence properties like refractive index and Tg.

The table below illustrates a hypothetical QSPR study for a series of acrylate monomers, including this compound. It demonstrates how molecular descriptors, calculated from the monomer structure, could be used to predict a key property like the glass transition temperature (Tg) of the corresponding homopolymer.

Table 1: Example of a Data-Driven QSPR Model for Predicting Polymer Glass Transition Temperature (Tg) This table is a hypothetical representation to illustrate the QSPR concept.

Acrylate MonomerMolecular Weight (g/mol)Topological Polar Surface Area (Ų)Predicted Tg (°C)Primary Influencing Group
Methyl Acrylate86.0926.310Small Alkyl
Ethyl Acrylate100.1226.3-24Flexible Alkyl
Isobornyl Acrylate208.3026.394Bulky Alicyclic
2-Hydroxyethyl Acrylate116.1146.5-15Hydrogen Bonding
This compound 208.2851.625Aromatic/Sulfur

High-Throughput Screening and Virtual Design of Novel Acrylate Systems

High-throughput screening (HTS) combines automated synthesis and rapid property measurement to test large libraries of materials. researchgate.net Its computational counterpart, virtual high-throughput screening (vHTS), leverages computing power to evaluate massive, digitally-constructed libraries of molecules, numbering in the thousands or even billions. frontiersin.orgresearchgate.netbiorxiv.org This in silico approach is a cornerstone of modern materials discovery, enabling the identification of promising candidates before committing resources to physical synthesis and testing. acs.orgnih.gov

Research Findings:

The workflow for virtual screening typically involves several stages. frontiersin.orgschrodinger.comnih.gov First, a vast virtual library of candidate monomers is generated. For acrylate systems, this could involve systematically varying the ester side chain of the acrylate, introducing different functional groups, or creating derivatives of a known monomer like this compound. core.ac.uk These virtual libraries can be generated through methods like the enumeration of side chains or the application of computational rules for chemical reactions. researchgate.net

Next, these candidates are subjected to a series of computational filters. nih.gov Initial filtering may use simple physicochemical properties to remove undesirable molecules. The remaining candidates then undergo more computationally intensive evaluations, such as docking simulations (if a target protein or surface is involved) or QSPR model predictions to estimate key properties like mechanical strength, thermal stability, or optical characteristics. aip.orgnih.gov This "funnel-like" approach efficiently narrows down the chemical space from billions of possibilities to a manageable number of high-potential candidates for experimental validation. researchgate.netschrodinger.com

For the design of novel acrylate systems, vHTS could be used to screen for monomers that impart specific properties to the resulting polymer. For example, a screen could target acrylates predicted to yield polymers with a high refractive index and a specific glass transition temperature. The workflow would computationally generate thousands of derivatives of parent structures, including those related to this compound, predict the properties of their corresponding polymers using established QSPR models, and rank them to identify the most promising candidates. aip.org The integration of active learning algorithms can further optimize this process, using the results of each screening round to intelligently guide the selection of the next candidates to evaluate, thereby accelerating the discovery of materials with desired property profiles. nih.govacs.org

The following table provides a simplified example of a virtual screening workflow to identify novel acrylate monomers for a hypothetical application requiring high thermal stability and a high refractive index.

Table 2: Example of a Virtual Screening Workflow for Novel Acrylates This table is a hypothetical representation to illustrate the vHTS concept.

Screening StageNumber of CandidatesScreening CriteriaExample Action
1. Library Generation >1,000,000Combinatorial enumeration of side-chains on an acrylate scaffoldGenerate derivatives of known high-refractive-index monomers
2. Physicochemical Filtering ~100,000Molecular Weight < 500 g/mol; Rotatable Bonds < 10Remove overly complex or synthetically unfeasible molecules
3. QSPR Prediction ~5,000Predicted Tg > 100°C; Predicted Refractive Index > 1.55Apply ML models to predict polymer properties from monomer structure
4. Advanced Modeling ~100Molecular dynamics simulation of polymer chain packing and cohesionAssess predicted bulk properties and stability
5. Hit Selection <10Top-ranked candidates based on all criteriaPrioritize candidates for experimental synthesis and validation

Functional Applications of 2 Phenylthio Ethyl Acrylate Derived Materials

Optical Materials and High Refractive Index Polymers

The incorporation of sulfur and aromatic groups is a well-established strategy for developing high refractive index polymers (HRIPs). mdpi.com The monomer 2-(phenylthio)ethyl acrylate (B77674), with a refractive index of approximately 1.555, serves as a valuable building block for such materials. echemi.comguidechem.com Polymers derived from this monomer are sought after for applications where lightweight, transparent materials with high refractive power are essential. google.com

Development of Polymeric Lenses and Optical Components

Polymers based on 2-(phenylthio)ethyl acrylate are utilized in the fabrication of plastic lenses and other optical components that benefit from a high refractive index. google.com A higher refractive index allows for the design of thinner and lighter optical elements compared to those made from materials with lower refractive indices, without compromising their refractive power. google.com The polymerization of monomers like 2-phenyl-2-(phenylthio)ethyl acrylate leads to optical products with these desirable characteristics. google.com The inclusion of sulfur-containing monomers is a key strategy for producing transparent resins with high refractive indices suitable for optical applications. google.com

Research has focused on creating novel monomers to enhance these properties further. For instance, the synthesis of 2-phenyl-2-(phenylthio)ethyl acrylate has been a subject of interest for its potential in creating lightweight and transparent materials with a high refractive index. google.com The resulting polymers can be used in a variety of optical products, including intraocular lenses. google.com The properties of these polymers, such as their glass transition temperature, are critical for applications like foldable intraocular lenses, where flexibility and elastomeric properties are necessary. google.com

Refractive Index of Selected Monomers and Polymers

Monomer/PolymerRefractive Index (nD)Key Features
This compound1.555 echemi.comguidechem.comSulfur-containing acrylate monomer.
Poly(2-phenyl-2-(phenylthio)ethyl acrylate)1.584 google.comHomopolymer with a low glass transition temperature.
Thiol-ene photopolymers1.633–1.669 nsf.govFormed from high refractive index thiol and ene monomers.
Poly(thioether) sulfones1.6052–1.6228 nih.govHigh thermal stability and transparency.
Poly(phenylene thioether)s1.678 nih.govNearly colorless with high molecular weights.

Strategies for Optimizing Refractive Index and Optical Clarity

The primary strategy for achieving a high refractive index in polymers involves incorporating atoms or functional groups with high molar refraction. mdpi.comnih.gov Sulfur atoms, aromatic rings, and certain heteroaromatic structures are particularly effective in this regard. mdpi.comnih.gov The Lorentz-Lorenz equation demonstrates that a polymer's refractive index increases with substituents that have a high molar refraction to molar volume ratio.

Several approaches are employed to optimize both the refractive index and optical clarity of polymers derived from monomers like this compound:

Incorporation of High Molar Refraction Groups: The presence of sulfur, particularly in the form of thioether linkages, and aromatic rings are fundamental to boosting the refractive index. nih.gov

Molecular Structure Design: Introducing bulky side groups or creating non-coplanar, twisted polymer backbones can enhance optical transparency by minimizing intermolecular chain interactions and packing. acs.org For example, polymers with a tetraphenylethane skeleton have been shown to exhibit both a high refractive index and low birefringence. rsc.org

Copolymerization: By copolymerizing high refractive index monomers with other monomers, it is possible to tune the final optical properties of the material. However, this can sometimes lead to a trade-off, where an increase in refractive index is accompanied by a decrease in the Abbe number (a measure of chromatic dispersion). crimsonpublishers.com

Thiol-X Click Chemistry: Thiol-ene and thiol-yne "click" reactions are efficient methods for creating sulfur-containing polymers. nsf.govnih.govresearchgate.net These reactions lead to the formation of numerous thioether linkages throughout the polymer network, contributing to a high refractive index. nsf.govresearchgate.net They also offer advantages like rapid curing and the formation of uniform, crosslinked networks. nsf.gov

Control of Polymerization Conditions: For photopolymerization, factors such as initiator concentration and exposure to light can influence the final optical characteristics of the material. mdpi.com

Strategies for Optimizing Optical Properties

StrategyDescriptionExample
High Molar Refraction GroupsIncorporating atoms/groups with high polarizability. mdpi.comSulfur atoms, aromatic rings, thiazole (B1198619) groups. mdpi.com
Bulky/Non-coplanar StructuresReduces chain packing to improve transparency. acs.orgTetraphenylethane skeletons, cardo-ring structures. acs.orgrsc.org
Thiol-X Click ChemistryEfficiently creates thioether-rich networks. nsf.govnih.govThiol-ene photopolymerization for high refractive index films. nsf.gov
CopolymerizationTuning properties by combining different monomers.Copolymerizing with monomers to balance refractive index and Abbe number. crimsonpublishers.com

Stimuli-Responsive and Smart Materials

The thioether group in this compound is susceptible to oxidation, a property that is harnessed to create stimuli-responsive or "smart" materials. These materials can change their properties in response to specific environmental triggers, such as the presence of reactive oxygen species (ROS). rsc.orgresearchgate.net This responsiveness is particularly valuable in biomedical applications, where elevated ROS levels are often associated with disease states like inflammation and cancer. rsc.orgfrontiersin.org

Reactive Oxygen Species (ROS)-Responsive Hydrogels for Drug Delivery

Hydrogels derived from polymers containing this compound can be designed to be responsive to ROS. researchgate.net The underlying mechanism involves the oxidation of the hydrophobic thioether group to a more hydrophilic sulfoxide (B87167) or sulfone. researchgate.netfrontiersin.orgdoaj.org This change in polarity can cause the hydrogel to swell or degrade, leading to the controlled release of an encapsulated drug. researchgate.netnih.gov

Key features of these ROS-responsive hydrogels include:

Targeted Drug Release: Since ROS concentrations are often higher in pathological tissues, these hydrogels can be used for targeted drug delivery, releasing their payload specifically at the site of disease. rsc.orgresearchgate.net

Phase Transition: The oxidation-induced hydrophobic-to-hydrophilic transition is a key mechanism for drug release. rsc.orgfrontiersin.org This can lead to the disassembly of self-assembled nanoparticles or the swelling and erosion of hydrogels. rsc.orgresearchgate.net

Tunable Properties: The responsiveness and degradation rate of the hydrogels can be tuned by adjusting the polymer composition, for example, by copolymerizing the thioether-containing acrylate with other monomers like 2-hydroxyethyl acrylate (HEA) to improve stability and compatibility in aqueous environments. researchgate.net

Biocompatibility: Many of the constituent polymers and their oxidized products have shown good biocompatibility in studies. rsc.org

Researchers have developed various systems based on this principle. For instance, amphiphilic copolymers that self-assemble into nanoparticles can be triggered by ROS to release their cargo. doaj.orgrsc.org Similarly, injectable, thermogelling hydrogels have been created that degrade in the presence of ROS, allowing for sustained drug delivery. advancedsciencenews.com

ROS-Responsive Hydrogel Systems for Drug Delivery

Polymer SystemROS-Responsive MechanismApplication
Thioether-based difunctional monomers (e.g., from EGnSA)Oxidation of thioether to sulfoxide/sulfone, leading to increased swelling. researchgate.net4D printable hydrogels for smart drug release. researchgate.net
Methoxy poly(ethylene glycol)-poly(L-methionine) diblock copolymersOxidation of methionine residues, leading to hydrogel erosion. advancedsciencenews.comInjectable, thermogelling hydrogels for sustained drug delivery. advancedsciencenews.com
mPEG-b-PS (polycarbonate with thioether groups)Oxidation of thioether groups enhances hydrophilicity, causing nanoparticle dissociation. rsc.orgBiodegradable nanoparticles for H2O2-triggered drug release. rsc.org
Amphiphilic hyperbranched polymer (HBPMT)Oxidation of thioether segments in micelle cores leads to dissociation. doaj.orgMicelles for light-triggered and ROS-responsive drug release. doaj.org

Design of Polymer-Based Sensors and Actuators with Thioether Moieties

The ability of thioether-containing polymers to change their physical and chemical properties in response to stimuli can be extended to the development of sensors and actuators. An actuator is a device that converts a stimulus into mechanical motion. researchgate.net

Sensors: The change in properties upon oxidation of the thioether can be transduced into a detectable signal. For example, a change in fluorescence or electrical conductivity could be used to sense the presence of ROS.

Actuators: Smart polymer materials that undergo reversible deformation in response to external stimuli like UV light have potential in robotics and soft machines. nih.gov While research on actuators specifically using this compound is emerging, the principle of using thioether-containing polymers is established. For instance, polyimide films containing photosensitive groups have been developed that bend upon UV irradiation due to a gradient in cross-linking, creating a photothermal actuator. nih.gov The incorporation of thioether moieties could add another layer of responsiveness, potentially allowing for dual-stimuli (e.g., light and chemical) actuation.

The design of such devices often involves creating a mismatch in material properties across a film or structure. nih.gov For example, a gradient of oxidation or cross-linking can induce bending or other forms of motion. nih.gov

Self-Healing Polymeric Systems Enabled by Thioether Interactions

Self-healing polymers are materials that can autonomously repair damage. This functionality is often achieved by incorporating dynamic or reversible chemical bonds into the polymer network. researchgate.net While thioether bonds themselves are generally stable covalent bonds, they can be part of dynamic systems, particularly when combined with other reversible chemistries.

A prominent strategy for creating self-healing materials involves the use of disulfide bonds (S-S), which can undergo exchange reactions, allowing the polymer network to rearrange and repair cuts or scratches. chinesechemsoc.orgnih.govmdpi.com Polymers containing both thioether and disulfide linkages have been developed. For example, poly(thioether thiourea)s containing disulfide bonds have demonstrated self-healing capabilities even at temperatures below their glass transition temperature. chinesechemsoc.org The disulfide bonds provide a metathesis-active pathway for chain scission and recombination, facilitating the healing process. chinesechemsoc.org

The introduction of dynamic covalent bonds, such as disulfide bonds or reversible urea (B33335) bonds, allows the polymer network to adapt and re-form, leading to the restoration of mechanical properties after damage. chinesechemsoc.orgnih.govrsc.org The efficiency of self-healing depends on factors like the mobility of the polymer chains and the kinetics of the reversible bond exchange. mdpi.comfrontiersin.org Computational studies help in understanding how molecular structure affects the efficiency of the self-healing process, guiding the design of new materials with improved properties. frontiersin.org

Biomedical Applications

The biocompatibility of acrylate-based polymers, combined with the specific functionality of the phenylthio group, allows for the development of sophisticated biomedical materials.

The development of mucoadhesive drug delivery systems is a significant area of pharmaceutical research, aiming to prolong the residence time of a dosage form at a specific site of absorption, thereby improving therapeutic outcomes. semanticscholar.org The incorporation of thiol (-SH) groups into polymer structures is a key strategy for achieving mucoadhesion.

Research has demonstrated the synthesis of thiol-bearing microgels through the copolymerization of 2-hydroxyethylmethacrylate and 2-(acetylthio)ethylacrylate, a closely related compound that is chemically converted to a thiol-bearing polymer. rsc.org These thiolated microgels exhibit significant mucoadhesive properties, which are directly correlated with the concentration of thiol groups on their surface. rsc.org The adhesion mechanism involves the formation of disulfide bonds between the thiol groups on the polymer and cysteine-rich glycoproteins in the mucus layer. rsc.org

In a notable application, these mucoadhesive microgels were loaded with the chemotherapeutic agent doxorubicin. rsc.org The system demonstrated high drug loading capacity and controlled, time-dependent release of the drug over several hours. rsc.org This platform shows promise for the localized treatment of conditions such as early-stage bladder cancers, where prolonged contact with the bladder wall is crucial. rsc.org The use of a monomer like this compound or its derivatives provides a direct pathway to introduce this critical thiol functionality for advanced, targeted drug delivery.

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water, making them excellent candidates for biomedical applications due to their similarity to soft tissues. mdpi.comresearchgate.net Acrylate-based polymers, such as poly(2-hydroxyethyl acrylate) (PHEA), are widely used for creating biocompatible hydrogels for applications like drug delivery, wound healing, and tissue engineering. researchgate.nethtcorp.in

The incorporation of monomers like this compound into hydrogel formulations allows for the precise tuning of their properties. While the acrylate backbone contributes to the essential hydrophilic and water-swelling characteristics, the phenylthio group introduces hydrophobic elements that can modulate mechanical strength, degradation rates, and interaction with therapeutic molecules.

Thiolated hydrogels are particularly valuable for tissue engineering scaffolds because they can be designed to degrade in a controlled manner in response to physiological conditions. nih.gov For example, hydrogels synthesized with protected thiol groups can be crosslinked, and their degradation rate can be controlled by the local concentration of substances like glutathione, allowing the scaffold to break down as new tissue forms. nih.gov

Furthermore, these hydrogel networks serve as effective reservoirs for the controlled release of therapeutic agents. nih.gov The release kinetics of a drug can be tailored by adjusting the hydrogel's crosslinking density, composition, and the specific interactions between the drug and the polymer matrix. nih.govacs.org

Table 1: Characteristics of Acrylate-Based Hydrogels for Biomedical Use

FeatureDescriptionRelevance to this compound
Biocompatibility The material does not elicit a significant adverse immune response. scifiniti.comThe acrylate polymer family is generally known for its good biocompatibility. researchgate.net
High Water Content Ability to swell and retain large volumes of water, mimicking natural tissue. mdpi.comThe polymer backbone formed from the acrylate group is hydrophilic.
Tunable Mechanics Mechanical properties (e.g., elastic modulus) can be adjusted to match the target tissue. nih.govThe phenylthio group can influence polymer chain interactions, affecting stiffness.
Controlled Degradation The hydrogel can be designed to break down over time, often via hydrolysis or enzymatic action. nih.govThe thioether linkage can be engineered for specific cleavage, enabling controlled degradation.
Drug Release The porous 3D network allows for the encapsulation and sustained release of therapeutic molecules. nih.govgoogleapis.comThe polymer network entraps drug molecules, releasing them as the hydrogel swells or degrades. acs.org

In the field of ophthalmology, particularly for implantable devices like intraocular lenses (IOLs), the optical and mechanical properties of the material are paramount. This compound is identified as a preferred monomer for formulating high refractive index, hydrophobic acrylic materials for IOLs. google.com

The primary advantage of using monomers like this compound is the high refractive index imparted by the aromatic, sulfur-containing phenylthio group. google.comgoogleapis.com A higher refractive index allows for the fabrication of thinner IOLs for a given dioptric power, which is crucial for enabling minimally invasive cataract surgery through smaller incisions. googleapis.com

These materials are designed to be soft, flexible, and foldable, allowing them to be inserted into the eye through a small opening, where they then unfold into their final shape. The hydrophobicity of the polymer helps to minimize glistening, a phenomenon where fluid-filled microvacuoles form within the lens, which can impact visual clarity. googleapis.com Copolymers containing this compound are specifically formulated to create materials that are clear, have a low glass transition temperature (below body temperature), and possess the appropriate mechanical strength (Young's modulus) to remain stable within the eye. googleapis.com

Table 2: Role of this compound in Ophthalmic Lens Materials

PropertyContribution of this compoundBenefit in Intraocular LensesSource
High Refractive Index The phenylthio group significantly increases the refractive index of the polymer.Allows for the design of thinner, more lightweight lenses. google.com
Hydrophobicity The aromatic and thioether components contribute to the material's hydrophobic nature.Reduces the potential for glistening and improves long-term clarity. google.comgoogleapis.com
Flexibility As part of a copolymer, it helps achieve a low glass transition temperature and suitable elasticity.Enables the lens to be folded for insertion through a small incision. googleapis.com
Biocompatibility Forms part of a stable, inert acrylic polymer network.Ensures the material is well-tolerated inside the eye. google.com

Fabrication of Biocompatible Hydrogels for Tissue Engineering and Drug Release

Advanced Coatings, Adhesives, and Composites

The reactivity of the acrylate group and the unique properties of the thioether functionality make this compound a valuable component in the formulation of high-performance materials.

The thioether group (C-S-C) is central to the enhanced performance of polymers derived from this compound. This functionality imparts several desirable characteristics to coatings and adhesives.

First, the presence of the sulfur atom and the attached phenyl ring significantly increases the polymer's refractive index. google.comgoogle.com This makes it a valuable monomer for optical coatings and adhesives where light management is critical.

Second, polymers incorporating thioether linkages, particularly those formed via thiol-ene polymerization, exhibit distinct advantages over conventional acrylate systems. Thiol-ene reactions are less susceptible to oxygen inhibition during curing, leading to a more uniform and complete polymerization. acs.org This process is also characterized by lower shrinkage stress, which is a major benefit in coatings and adhesives as it reduces the likelihood of deformation, cracking, or loss of adhesion on the substrate. acs.org The resulting materials often show improved thermal stability and chemical resistance due to the robust polymer network formed.

This compound is integrated as a specialty monomer into advanced composite formulations to achieve specific performance targets, particularly for optical materials. google.com It can be blended and copolymerized with other monomers, such as organic polythiols and other acrylates, to create cross-linked polymer networks with tailored properties. google.com

Enhancing Performance Characteristics through Thioether Functionality

Additive Manufacturing and 4D Printing of Functional Polymeric Structures

The integration of novel monomers into additive manufacturing processes, such as 3D and 4D printing, is a critical area of materials science research. These advanced manufacturing techniques allow for the layer-by-layer fabrication of complex, three-dimensional objects from digital models. The fourth dimension (4D) in printing refers to the ability of a 3D printed object to change its shape or properties over time in response to an external stimulus, such as heat, light, or pH. researchgate.netacs.org Acrylate-based resins are frequently employed in photopolymerization-based additive manufacturing due to their rapid curing kinetics and the wide range of achievable properties. researchgate.netacs.org Within this class of materials, this compound has been identified as a monomer with potential for creating functional polymeric structures, particularly in applications where a high refractive index is desirable.

While extensive research on polymers derived exclusively from this compound for 4D printing is not widely documented in publicly available literature, its inclusion in patented formulations for 3D printing resins provides a basis for its application in this field. A patent for photo-curable compositions suitable for 3D printing technologies like stereolithography (SLA) and digital light processing (DLP) lists 2-phenylthioethyl acrylate as a suitable aryl (meth)acrylate monomer. researchgate.net The primary advantage highlighted is its contribution to a high refractive index in the resulting polymer, a property of significant interest for optical components and advanced materials. researchgate.netresearchgate.net

The general process for using acrylate-based resins in additive manufacturing involves the selective curing of a liquid photopolymer resin by light-activated polymerization. acs.orgmdpi.com For a monomer like this compound, it would be formulated into a resin containing a photoinitiator. This resin is then used in a 3D printer where a light source, such as a laser or a projector, selectively exposes the resin, causing it to solidify in the desired pattern. This process is repeated layer by layer to build the final object.

The presence of the phenylthio group in this compound is key to the functional properties it imparts to the resulting polymer. This sulfur-containing aromatic group can enhance the refractive index of the material. One study noted that blending a polyurethane acrylate (PUA) oligomer with phenylthioethyl acrylate resulted in an increased refractive index of the cured film. acs.org This capability is valuable for the fabrication of optical devices and components where light guidance and manipulation are critical.

For 4D printing applications, the polymer's ability to undergo a shape change is paramount. This is often achieved by creating a polymer network with specific thermomechanical properties, such as a glass transition temperature (Tg) that can be triggered by an external stimulus. While specific data for polymers based solely on this compound is limited, the broader class of acrylate-based shape-memory polymers provides a framework for its potential use. A 4D printed object could be programmed into a temporary shape above its Tg and would retain that shape upon cooling. When reheated above its Tg, it would return to its original, 3D printed form. The incorporation of the phenylthio group could also influence the mechanical properties and transition temperatures of the resulting polymer network.

Below are tables summarizing the potential properties and research findings related to the use of high refractive index acrylate monomers, like this compound, in additive manufacturing.

Table 1: Potential Properties of this compound-Based Resins in Additive Manufacturing

Property Description Potential Advantage in Additive Manufacturing
High Refractive Index The phenylthio group contributes to a higher refractive index in the cured polymer. acs.orgresearchgate.net Fabrication of 3D printed optical components such as lenses, waveguides, and light guides. researchgate.net
Photopolymerizability The acrylate group allows for rapid polymerization upon exposure to UV light. researchgate.netacs.org Suitable for use in high-resolution additive manufacturing techniques like SLA and DLP. mdpi.com
Mechanical Tunability The properties of the final polymer can be tuned by co-polymerizing with other monomers or cross-linkers. Allows for the creation of materials with a range of mechanical strengths and flexibilities.

| Shape-Memory Potential | As an acrylate, it can be incorporated into polymer networks designed for shape-memory effects. researchgate.net | Enables the fabrication of 4D printed structures that can change shape in response to stimuli. acs.org |

Table 2: Research Findings on Functional Acrylate Resins in Additive Manufacturing

Research Focus Key Findings Relevance to this compound
High Refractive Index Monomers A patent includes 2-phenylthioethyl acrylate in formulations for high refractive index photo-curable resins for 3D printing. researchgate.net Direct application in creating 3D printed objects with specific optical properties.
Shape-Memory Polymers Acrylate-based resins are widely used to create shape-memory polymers for 4D printing, with shape change triggered by stimuli like heat. researchgate.net Suggests the potential for developing 4D printable materials based on this compound.
Thiol-Acrylate Systems Thiol-acrylate chemistries in 3D printing can reduce shrinkage stress and improve network homogeneity. researchgate.netnih.gov The thioether group in this compound may influence polymerization kinetics and network formation.

| Multi-Material Printing | The ability to formulate resins with different properties allows for multi-material 3D printing. | Resins containing this compound could be used to print regions with a high refractive index alongside other materials. |

Future Perspectives and Concluding Remarks

Advancements in Sustainable Synthesis and Polymerization Technologies

The future production of polymers derived from 2-(Phenylthio)ethyl acrylate (B77674) is intrinsically linked to the adoption of green chemistry principles. The goal is to develop manufacturing processes that are not only economically viable but also environmentally benign.

Key advancements are anticipated in the synthesis of the monomer itself, moving away from conventional methods that may rely on hazardous solvents or reagents. Future synthetic routes may include catalytic processes that offer high atom economy and utilize greener solvents. rsc.org For instance, the use of elemental sulfur, a widely available byproduct of the petroleum industry, in polymerization processes represents a significant step towards waste valorization and sustainability. rsc.org

In the realm of polymerization, a major shift towards more sustainable technologies is already underway. These methods aim to reduce energy consumption, minimize waste, and utilize renewable resources. For polymers of 2-(Phenylthio)ethyl acrylate, future research will likely focus on the implementation of techniques such as:

Aqueous SET-LRP (Single Electron Transfer-Living Radical Polymerization): This method allows for the rapid polymerization of acrylic monomers in water under mild conditions, offering excellent control over the polymer's molecular weight and structure. rsc.orgtib.eu

Enzyme-Initiated Polymerization: Using enzymes as catalysts presents a green alternative to conventional initiators, often allowing for reactions under milder conditions and with high specificity. rsc.org

Photopolymerization: Light-initiated processes can be highly energy-efficient and offer spatial and temporal control over the polymerization, reducing the need for thermal initiators and solvents. researchgate.net

Solvent-Free and Bio-based Solvent Systems: Eliminating volatile organic compounds (VOCs) by conducting polymerizations in solvent-free conditions or by using renewable and non-toxic solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or supercritical carbon dioxide is a critical area of development. rsc.orgmdpi.comnih.gov

Sustainable TechnologyKey Advantages for Acrylate PolymerizationPotential Impact on Poly(this compound)
Controlled Radical Polymerization (e.g., Aqueous SET-LRP)Precise control over polymer architecture, low dispersity, mild reaction conditions, use of water as a solvent. rsc.orgtib.euSynthesis of well-defined block copolymers and functional materials with tailored properties.
Enzymatic CatalysisHigh selectivity, biodegradable catalysts, reduced energy consumption, operation in aqueous media. rsc.orgGreener synthesis pathway, potentially leading to biocompatible materials.
PhotopolymerizationEnergy efficiency, spatial/temporal control, rapid curing, solvent-free formulations. researchgate.netDevelopment of advanced coatings, inks, and materials for additive manufacturing.
Use of Green Solvents (e.g., scCO₂, 2-MeTHF)Reduced environmental impact, non-toxic, non-flammable (scCO₂), derived from renewable resources (2-MeTHF). mdpi.comnih.govSafer and more sustainable industrial-scale production and purification processes.

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery

The traditional, trial-and-error approach to polymer development is time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate the design and discovery of new polymers based on this compound. mdpi.com

Key areas where AI/ML will drive innovation include:

Property Prediction: Using techniques like neural networks and regression models, the properties of novel copolymers containing this compound can be predicted with high accuracy from their chemical structure (represented by formats like SMILES). mdpi.comrsc.orgresearchgate.net This reduces the need for extensive initial synthesis and characterization.

Active Learning: ML algorithms can guide experimental work by suggesting the most informative experiments to perform next. nih.gov This active learning approach can efficiently map the relationship between monomer composition and material properties, minimizing the number of required experiments to identify a polymer with specific target characteristics. nih.gov

Inverse Design: A significant future goal is to use AI for the inverse design of polymers. This involves specifying a set of desired properties and having the ML model predict the polymer structure that would exhibit them. researchgate.net This would revolutionize the development of materials for specific high-performance applications.

Overcoming Data Scarcity: In polymer science, obtaining large, high-quality datasets can be a bottleneck. nih.gov Transfer learning, a technique where a model trained on a large dataset (e.g., general molecular properties) is fine-tuned on a smaller, specific dataset (e.g., polyacrylates), offers a powerful solution to this challenge. mdpi.comarxiv.org

AI/ML ApplicationDescriptionRelevance to this compound Polymers
Predictive ModelingTraining models (e.g., neural networks, random forest) to predict polymer properties (mechanical, thermal, optical) from monomer structure. researchgate.netstam-journal.orgAccelerates screening of potential copolymers and homopolymers without the need for synthesis and testing.
Active LearningAn iterative process where the ML model actively selects the next most informative experiment to perform, optimizing the learning process. nih.govEfficiently identifies optimal compositions for targeted applications (e.g., maximizing refractive index or adhesive strength).
Inverse DesignDefining target properties and using an algorithm to generate the chemical structure of the polymer that should achieve them. researchgate.netEnables on-demand material design for highly specialized applications.
Transfer LearningApplying knowledge gained from one task to a different but related task, which is useful when data is scarce. mdpi.comarxiv.orgImproves the predictive accuracy of models for specific poly(this compound) systems using limited experimental data.

Broadening the Scope of Functional Applications

The presence of the sulfur atom and the phenyl ring in this compound imparts unique functionalities to its polymers, opening doors to applications beyond those of conventional polyacrylates. Future research will focus on harnessing these properties to develop materials for advanced technologies.

The high sulfur content is known to contribute to a high refractive index . researchgate.net This makes polymers of this compound prime candidates for:

Optical Materials: Applications include advanced lenses, optical adhesives, anti-reflective coatings, and materials for holographic data storage. gelest.com

Encapsulants for Optoelectronics: Materials for encapsulating LEDs and other light-sensitive components where optical clarity and a high refractive index are beneficial.

The thioether group also provides metal-coordinating capabilities . researchgate.net This property can be exploited in:

Environmental Remediation: Development of sorbents for the selective removal of heavy metal pollutants, such as mercury, from water. rsc.org

Catalysis: Immobilization of metal catalysts on a polymer backbone for reusable and efficient catalytic systems.

Furthermore, sulfur-containing polymers are being explored for their electrochemical properties . mdpi.com This could lead to applications in:

Energy Storage: As components in next-generation batteries, such as lithium-sulfur (Li-S) batteries, where sulfur-based polymers can act as cathode materials or binders. rsc.org

Sensors: Development of chemical sensors where the interaction of an analyte with the sulfur moiety leads to a detectable electrical or optical signal.

Other potential application areas that build on the combination of the acrylate backbone and the functional side group include self-healing materials, functional coatings with enhanced adhesion and weather resistance, and as additives to modify the properties of other polymers. mdpi.comnoahchemicals.com

Challenges and Opportunities in Translational Research for this compound Polymers

Translating promising laboratory findings into commercially successful products is a significant challenge for any new specialty chemical. For this compound polymers, the path from research to market involves navigating several hurdles while capitalizing on unique opportunities.

Challenges:

Cost and Scalability of Monomer Synthesis: The synthesis of functional monomers is often more complex and costly than that of bulk commodity monomers. Developing a cost-effective, scalable, and sustainable synthesis for this compound is a primary obstacle. rsc.orgacs.org

Process Optimization: Polymerization processes that work well at the lab scale may not be directly transferable to industrial production. Issues such as heat management, viscosity control, and purification need to be addressed for large-scale manufacturing.

Performance Validation: Extensive testing is required to validate the long-term performance, stability, and reliability of the final polymer products in their intended applications.

Data for ML Models: The effectiveness of AI-driven discovery is highly dependent on the availability of large, consistent, and high-quality datasets, which are currently lacking for many specialty polymers. nih.govnih.gov

Opportunities:

High-Value Niche Applications: The unique properties of these polymers, such as a high refractive index or metal affinity, allow them to meet performance requirements that commodity plastics cannot. This creates opportunities in high-margin markets like electronics, specialty optics, and environmental technology, where performance is a more critical factor than cost. researchgate.netgelest.com

Demand for Advanced Materials: There is a growing market for functional and smart polymers that can enable new technologies. Polymers from this compound are well-positioned to meet this demand. mdpi.com

Sustainable Technology Integration: The development of green synthesis and polymerization methods can provide a significant competitive advantage, aligning with the increasing global focus on sustainability and circular economy principles. rsc.org

Additive Manufacturing: The rise of 3D printing and other additive manufacturing techniques allows for the fabrication of complex objects from highly specialized polymers, potentially creating new uses for functional materials like poly(this compound). nih.gov

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-(Phenylthio)ethyl acrylate critical for experimental design?

  • Answer: Key properties include a molecular weight of 208.28 g/mol, boiling point of 311.3°C at 760 mmHg, density of 1.12 g/cm³, and flash point of 143.8°C . These parameters influence solvent selection (e.g., high-boiling solvents for reactions near 300°C), storage conditions (protection from moisture due to ester group hydrolysis), and safety protocols (flammability risks). The phenylthio group contributes to UV stability, making it suitable for photopolymerization studies.

Q. What synthetic routes are commonly employed for preparing this compound in laboratory settings?

  • Answer: A standard method involves esterification of acrylic acid with 2-(phenylthio)ethanol using acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Purification typically employs vacuum distillation due to the compound’s high boiling point . Alternative routes include transesterification of methyl acrylate with 2-(phenylthio)ethanol under basic conditions (e.g., sodium methoxide). Reaction progress is monitored via TLC or GC-MS to confirm ester formation and purity.

Q. What safety precautions are essential when handling this compound in laboratory environments?

  • Answer: Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact, as acrylates are known irritants . Work under a fume hood to avoid inhalation of vapors. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. Store in airtight containers away from light and peroxides, which may initiate unintended polymerization.

Advanced Questions

Q. How does the phenylthio group influence the polymerization kinetics of this compound compared to other acrylate monomers?

  • Answer: The phenylthio group acts as a chain-transfer agent in radical polymerization, reducing molecular weight by terminating growing polymer chains. This results in lower polydispersity indices (PDI) compared to alkyl acrylates . Kinetic studies using DSC or real-time FT-IR show slower propagation rates due to steric hindrance from the bulky phenylthio moiety. Computational modeling (e.g., DFT) can further elucidate electronic effects on monomer reactivity.

Q. What analytical techniques are optimal for characterizing the purity and structure of this compound, especially in complex reaction mixtures?

  • Answer:

  • NMR (¹H/¹³C): Identifies ester carbonyl (δ ~165 ppm in ¹³C) and phenylthio protons (δ 7.2–7.5 ppm in ¹H) .
  • GC-MS: Detects trace impurities (e.g., unreacted acrylic acid) with electron ionization fragments at m/z 91 (tropylium ion from phenyl group) and 55 (acrylate backbone).
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve polar byproducts.
  • Elemental Analysis: Confirms sulfur content (~15.4% theoretical) to validate stoichiometry .

Q. What methodologies are utilized to assess the biological activity of this compound derivatives, such as antioxidant or anti-inflammatory potential?

  • Answer:

  • Antioxidant Assays: DPPH radical scavenging (IC₅₀ measurement at 517 nm) and FRAP (ferric reducing power) .
  • Anti-Inflammatory Studies: Carrageenan-induced rat paw edema models evaluate inhibition of prostaglandin synthesis. COX-2 enzyme inhibition is quantified via ELISA.
  • Cytotoxicity Screening: MTT assays on human fibroblast cells (e.g., NIH/3T3) ensure derivatives are non-toxic at bioactive concentrations.

Data Contradictions and Resolutions

  • Boiling Point Variability: Literature reports boiling points ranging from 311°C to 315°C . This discrepancy may arise from differences in vacuum levels during distillation. Researchers should calibrate equipment and report pressure conditions explicitly.
  • Biological Activity: While highlights acrylate derivatives’ anti-inflammatory effects, conflicting data may arise due to substituent effects on the phenylthio group. Structure-activity relationship (SAR) studies are recommended to optimize bioactivity.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylthio)ethyl acrylate
Reactant of Route 2
Reactant of Route 2
2-(Phenylthio)ethyl acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.